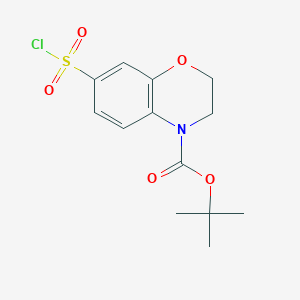
tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate” likely contains a benzoxazine ring, a chlorosulfonyl group, and a tert-butyl ester group. Benzoxazines are heterocyclic compounds containing a 1,3-oxazine ring condensed with a benzene ring . The chlorosulfonyl group is a type of sulfonyl halide, and the tert-butyl ester group is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzoxazine ring, with the chlorosulfonyl group and the tert-butyl ester group attached at specific positions. The exact structure would depend on the locations of these substituents on the benzoxazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorosulfonyl and tert-butyl ester groups. For example, the chlorosulfonyl group could undergo nucleophilic substitution reactions, while the tert-butyl ester could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry Building Blocks
tert-Butyl phenylazocarboxylates, related to the compound of interest, serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, facilitating the synthesis of a wide array of structures. Nucleophilic substitutions with aromatic amines and alcohols proceed under mild conditions, leading to the formation of azocarboxamides and modifications of the benzene ring through radical reactions such as oxygenation, halogenation, and aryl-aryl coupling (Jasch, Höfling, & Heinrich, 2012).
Reactivity and Decarboxylation Studies
The reactivity of substituted triazines, closely related to the compound of interest, has been studied, highlighting their potential in synthesizing new functionalized molecules. Decarboxylation and electrophilic substitution reactions of such triazines have been explored, leading to the selective synthesis of C(7),C(8)-functionalized and N(1)-tert-butyloxycarbonyl-substituted derivatives. These reactions expand the toolbox for designing novel molecules with potential applications in various fields of chemistry (Ivanov, Lyssenko, Mironovich, & Shestopalov, 2019).
Polymer Synthesis
The compound has implications in polymer science as well, particularly in the synthesis of polyamides with specific properties. One study describes the synthesis of polyamides from dicarboxylic acids and aromatic diamines, where derivatives of tert-butylcatechol were used. These polyamides exhibited high thermal stability and solubility in polar solvents, indicating their potential for creating materials with desirable physical properties (Hsiao, Yang, & Chen, 2000).
Development of tert-Butylating Agents
In organic synthesis, the development of new reagents is crucial for expanding synthetic methodologies. A new tert-butylating reagent has been developed, showcasing the versatility of tert-butyl derivatives in modifying alcohols and carboxylic acids. This reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine, allows for the tert-butylation of these functional groups under acid-catalyzed conditions, providing an efficient route to tert-butyl ethers and esters (Yamada, Hayakawa, Fujita, Kitamura, & Kunishima, 2016).
Molecular Structure Analysis
Understanding the molecular structure of compounds is fundamental in chemistry. The crystal and molecular structure of related tert-butyl piperazine-carboxylate compounds has been reported, offering insights into bond lengths, angles, and overall molecular conformation. Such studies are essential for designing compounds with specific properties and reactivities (Mamat, Flemming, & Köckerling, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 7-chlorosulfonyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-13(2,3)20-12(16)15-6-7-19-11-8-9(21(14,17)18)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRGZUITFAKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955540-74-5 |
Source


|
| Record name | tert-butyl 7-(chlorosulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
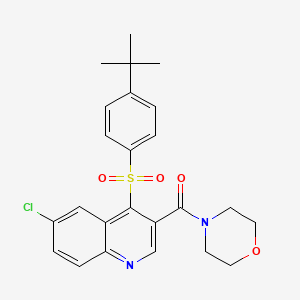
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2572774.png)
![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)
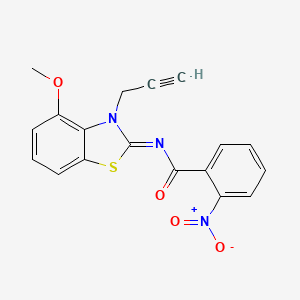
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-2-carboxamide](/img/structure/B2572781.png)
![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)
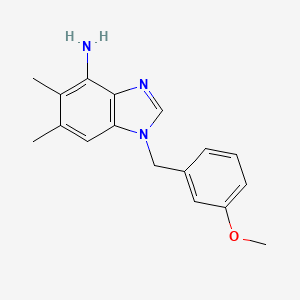
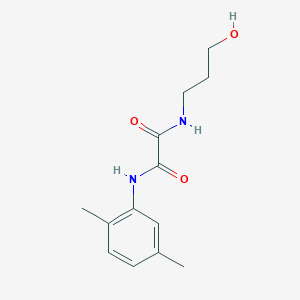

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2572787.png)
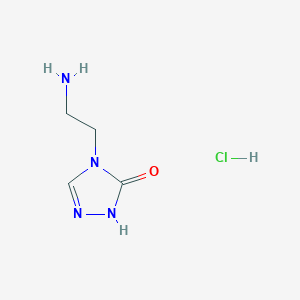
![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)
